molecular formula C25H21N3O6 B11693904 N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide

N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide

Cat. No.: B11693904
M. Wt: 459.4 g/mol
InChI Key: ABURDUMLEUCKOY-LABBUYSVSA-N
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Description

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group is introduced via a condensation reaction between hydrazine and a suitable carbonyl compound.

    Final Coupling: The final step involves coupling the benzodioxole moiety with the hydrazinecarbonyl intermediate under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the hydrazinecarbonyl group, converting it to various reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE: can be compared with other benzodioxole derivatives and hydrazinecarbonyl compounds.

    Benzodioxole Derivatives: Compounds such as 1,3-benzodioxole-5-carboxylic acid and 1,3-benzodioxole-5-methanol share structural similarities.

    Hydrazinecarbonyl Compounds: Compounds like hydrazinecarboxamide and hydrazinecarboxylic acid are related in terms of functional groups.

Uniqueness

The uniqueness of N-[(1E)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-{N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE lies in its combined structural features, which confer specific chemical reactivity and biological activity not commonly found in other compounds.

Properties

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H21N3O6/c1-32-22-13-17(7-9-20(22)29)14-26-28-25(31)19(27-24(30)18-5-3-2-4-6-18)11-16-8-10-21-23(12-16)34-15-33-21/h2-14,29H,15H2,1H3,(H,27,30)(H,28,31)/b19-11+,26-14+

InChI Key

ABURDUMLEUCKOY-LABBUYSVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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